Cas no 14097-36-0 (2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound featuring a tetrahydroisoquinoline core substituted with a methyl group at the 2-position and a nitro group at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization, while the tetrahydroisoquinoline scaffold is commonly utilized in bioactive molecule design. Its stability under standard conditions and compatibility with diverse reaction conditions make it suitable for multi-step synthetic routes. The compound is particularly relevant in medicinal chemistry for the development of CNS-targeting agents due to its structural similarity to biologically active alkaloids.
2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline structure
14097-36-0 structure
Product Name:2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
CAS No:14097-36-0
MF:C10H12N2O2
MW:192.2145
CID:4698864
PubChem ID:100024887
Update Time:2025-05-20

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1,2,3,4-tetrahydro-2-methyl-6-nitro-
    • 2-Methyl-6-nitro-1,2,3,4-tetrahydro-isoquinoline
    • 2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline
    • 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
    • 14097-36-0
    • DTXSID601243499
    • CS-0196772
    • 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
    • Y14654
    • BS-51290
    • SCHEMBL20232216
    • Inchi: 1S/C10H12N2O2/c1-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-3,6H,4-5,7H2,1H3
    • InChI Key: LXNOPQKFWGOYFU-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C2([H])[H])=O

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.1
  • XLogP3: 1.6

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:14097-36-0)2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Order Number:A999431
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:31
Price ($):160.0/239.0/652.0
Email:sales@amadischem.com

Additional information on 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 14097-36-0): Properties, Applications, and Research Insights

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 14097-36-0) is a specialized organic compound belonging to the tetrahydroisoquinoline family. This heterocyclic structure has garnered significant attention in pharmaceutical and chemical research due to its unique scaffold, which serves as a building block for bioactive molecules. The presence of both methyl and nitro substituents on the core structure enhances its reactivity and potential applications in drug discovery.

Recent studies highlight the growing interest in nitrogen-containing heterocycles, particularly those like 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, as key intermediates in synthesizing CNS-targeting compounds. Researchers are exploring its role in modulating neurotransmitter pathways, aligning with current trends in neurodegenerative disease research. The compound's structural flexibility allows for derivatization, making it valuable for medicinal chemistry applications.

From a chemical perspective, 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline exhibits interesting physicochemical properties. The nitro group contributes to its electron-withdrawing characteristics, while the tetrahydroisoquinoline core provides a rigid framework for molecular interactions. These features make it particularly useful in designing compounds with specific binding affinities, addressing the pharmaceutical industry's demand for targeted drug delivery systems.

The synthesis of 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Modern synthetic approaches emphasize green chemistry principles, reflecting the industry's shift toward sustainable production methods. Analytical techniques such as HPLC and NMR spectroscopy are crucial for characterizing this compound and verifying its structural integrity.

In material science applications, derivatives of 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline have shown promise as components in organic electronic materials. The conjugated system and electron-deficient nature of the nitro group make it potentially useful in developing novel semiconducting materials, aligning with current research into organic photovoltaics and flexible electronics.

The global market for specialized tetrahydroisoquinoline derivatives continues to expand, driven by pharmaceutical R&D investments. 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in this landscape, with manufacturers focusing on scalable production methods to meet growing demand. Quality control remains paramount, with strict adherence to international standards for chemical purity and characterization.

Recent patent literature reveals innovative applications of 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline derivatives in addressing contemporary medical challenges. Researchers are investigating its potential in developing treatments for conditions related to neurological disorders and metabolic diseases, reflecting current healthcare priorities. The compound's versatility enables modifications that can fine-tune pharmacological properties.

From a safety perspective, proper handling procedures should be followed when working with 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, including appropriate personal protective equipment and ventilation. While not classified as hazardous under normal conditions, standard laboratory safety protocols apply to ensure safe usage in research and industrial settings.

The future outlook for 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline appears promising, with ongoing research uncovering new applications. Its role in drug discovery pipelines continues to evolve, particularly in areas addressing unmet medical needs. As synthetic methodologies advance, we can expect more efficient routes to this valuable chemical building block and its derivatives.

For researchers and industry professionals seeking high-quality 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, selecting reputable suppliers with rigorous quality control measures is essential. The compound's purity and consistency are critical factors that can significantly impact downstream applications and research outcomes in pharmaceutical development and material science innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14097-36-0)2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
A999431
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):160.0/239.0/652.0
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